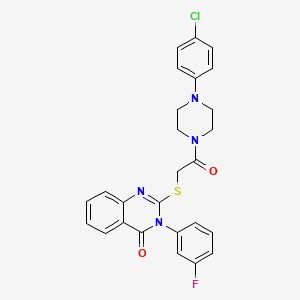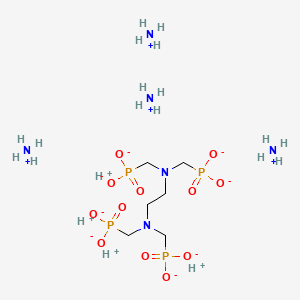
Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-thienylcarbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-thienylcarbonyl)- is a complex organic compound that features a piperazine ring substituted with benzimidazole and thiophene moieties. Compounds of this nature are often studied for their potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-thienylcarbonyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the thiophene moiety: This step might involve the acylation of the benzimidazole intermediate with a thiophene carboxylic acid derivative using a coupling reagent like EDCI or DCC.
Piperazine ring formation: The final step could involve the reaction of the intermediate with piperazine under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the benzimidazole ring, potentially leading to dihydrobenzimidazole derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzimidazole or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide or sulfone derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound might be investigated for its potential therapeutic properties, including antimicrobial, antifungal, or anticancer activities.
Industry
In industry, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-thienylcarbonyl)- would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit a key enzyme or disrupt the integrity of microbial cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine derivatives: These compounds often exhibit a range of pharmacological activities, including antipsychotic, anthelmintic, and antihistamine properties.
Benzimidazole derivatives: Known for their antimicrobial, antiviral, and anticancer activities.
Thiophene derivatives: Often studied for their electronic properties and potential use in organic electronics.
Uniqueness
The uniqueness of Piperazine, 1-(1H-benzimidazol-4-yl)-4-(2-thienylcarbonyl)- lies in its combination of these three pharmacophores, which might confer a unique spectrum of biological activities and potential therapeutic applications.
Propriétés
Numéro CAS |
84806-76-8 |
|---|---|
Formule moléculaire |
C16H16N4OS |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
[4-(1H-benzimidazol-4-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H16N4OS/c21-16(14-5-2-10-22-14)20-8-6-19(7-9-20)13-4-1-3-12-15(13)18-11-17-12/h1-5,10-11H,6-9H2,(H,17,18) |
Clé InChI |
IELOFCWWYVVUTE-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC3=C2N=CN3)C(=O)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


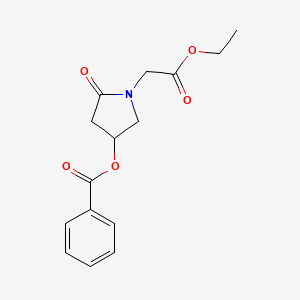
![(8Z,9Z,11Z,12Z)-N-[2-[4,5-Dihydro-2-(heptadeca-8,11-dienyl)-1H-imidazol-1-YL]ethyl]octadeca-9,12-dien-1-amide](/img/structure/B12712354.png)

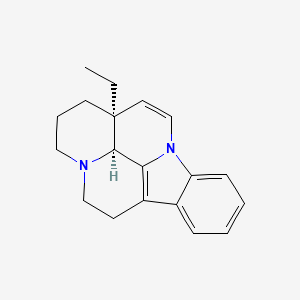
![2-Naphthalenecarboxamide, 1,4-dihydroxy-N-[2-(tetradecyloxy)phenyl]-](/img/structure/B12712380.png)
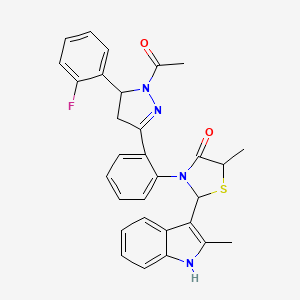
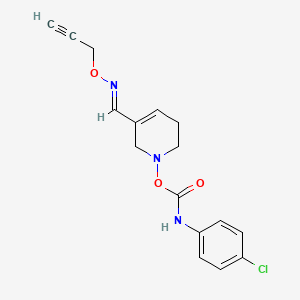
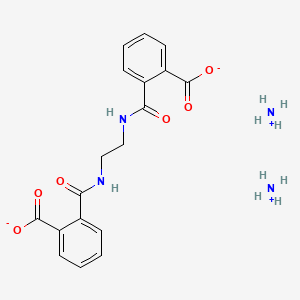
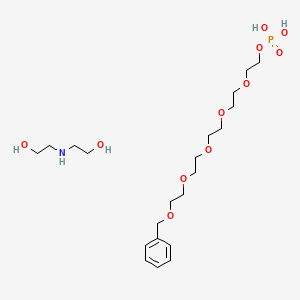
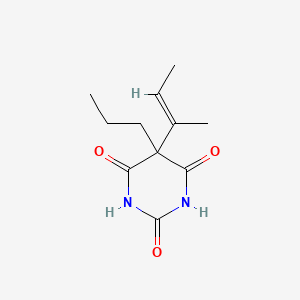
![[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate](/img/structure/B12712407.png)
